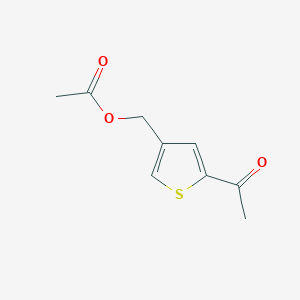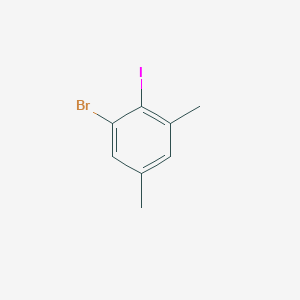
1-Bromo-2-iodo-3,5-dimethylbenzene
Overview
Description
1-Bromo-2-iodo-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3,5-dimethylbenzene can be synthesized through a series of halogenation reactions. One common method involves the bromination and iodination of 3,5-dimethylbenzene. The process typically starts with the iodination of 3,5-dimethylbenzene using iodine and a suitable oxidizing agent. This is followed by bromination using bromine or a brominating agent such as sodium bromide in the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium iodide in polar solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Bromo-2-iodo-3,5-dimethylbenzene is utilized in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is employed in the synthesis of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-bromo-2-iodo-3,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of bromine and iodine atoms enhances the reactivity of the benzene ring, making it more susceptible to substitution and coupling reactions .
Comparison with Similar Compounds
1-Bromo-2-iodo-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-dimethylbenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-Iodo-3,5-dimethylbenzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-1,3-dimethylbenzene: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its dual halogen substitution, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-iodo-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZOYRKPVUJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)
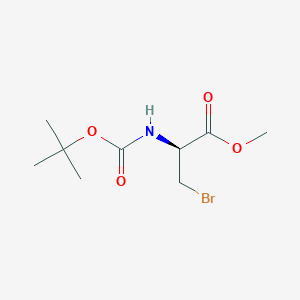
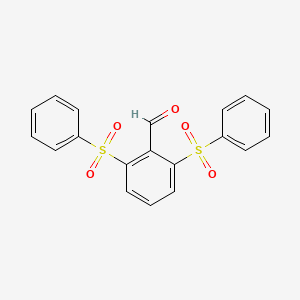

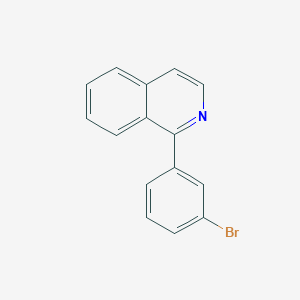

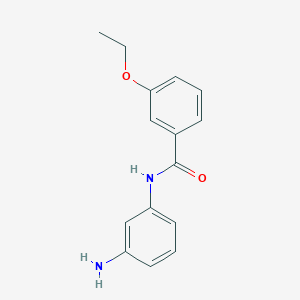
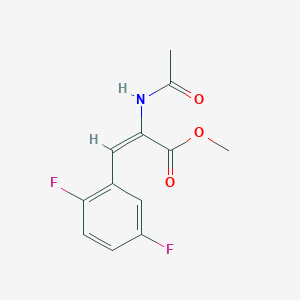
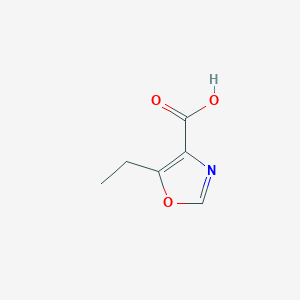
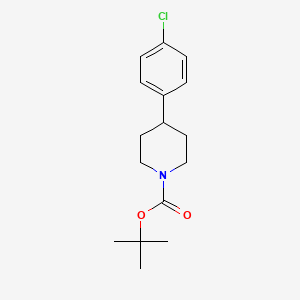
![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)
